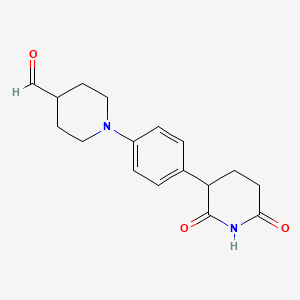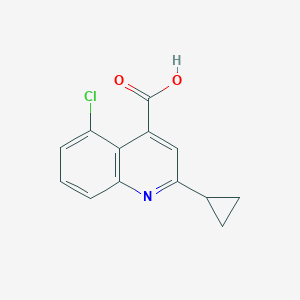![molecular formula C9H6F3N3 B13691950 4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)
4-[2-(trifluoromethyl)phenyl]-2H-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(trifluoromethyl)phenyl]-2H-triazole is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(trifluoromethyl)phenyl]-2H-triazole typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(trifluoromethyl)phenyl]-2H-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like sodium hydride and alkyl halides[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium hydride[3][3]. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols[3][3].
Scientific Research Applications
4-[2-(trifluoromethyl)phenyl]-2H-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-[2-(trifluoromethyl)phenyl]-2H-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, affecting the overall biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenylhydrazine
- 2-(trifluoromethyl)benzaldehyde
- 4-(trifluoromethyl)phenylacetonitrile
Uniqueness
4-[2-(trifluoromethyl)phenyl]-2H-triazole is unique due to its combination of a trifluoromethyl group and a triazole ring. This structure imparts distinct electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
Properties
Molecular Formula |
C9H6F3N3 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-2H-triazole |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-15-14-8/h1-5H,(H,13,14,15) |
InChI Key |
BRINNSJFBYJGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)
![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)




